molecular formula C10H17N B12647483 2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro- CAS No. 118282-73-8

2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro-

Cat. No.: B12647483
CAS No.: 118282-73-8
M. Wt: 151.25 g/mol
InChI Key: DDTBKGVNQHISNO-UHFFFAOYSA-N
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Description

"2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro-" is a partially hydrogenated pyrrole derivative characterized by a 5-hexenyl substituent at the 5-position of the pyrroline ring. Pyrrolines (3,4-dihydro-2H-pyrroles) are pivotal intermediates in organic synthesis and pharmaceutical research due to their versatile reactivity and role as precursors to pyrroles, indoles, and other heterocycles .

Properties

CAS No.

118282-73-8

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

5-hex-5-enyl-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C10H17N/c1-2-3-4-5-7-10-8-6-9-11-10/h2H,1,3-9H2

InChI Key

DDTBKGVNQHISNO-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCC1=NCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable hexenyl-substituted amine with a diketone can lead to the formation of the desired pyrrole compound. The reaction conditions typically involve the use of a strong acid catalyst and elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of 2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro- may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce halogen or nitro groups onto the pyrrole ring.

Scientific Research Applications

2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro- has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-Pyrrole, 5-(5-hexenyl)-3,4-dihydro- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Diversity at the 5-Position

The 5-position of 3,4-dihydro-2H-pyrroles is highly modifiable, with substituents ranging from aromatic rings to aliphatic chains and functionalized groups. Key examples include:

Compound Substituent Molecular Formula Key Properties Synthetic Method Reference
5-(5-Methyl-2-furyl)-3,4-dihydro-2H-pyrrole 5-Methylfuryl C₉H₁₁NO Lipophilic; used in microbial metabolite studies (e.g., Pseudomonas spp.) Cyclization of furan-containing precursors
5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole 4-Methoxyphenyl C₁₁H₁₃NO High diastereoselectivity; potential pharmaceutical intermediate One-pot synthesis with aldehydes
3,4-Dihydro-5-methyl-4-alkenyl(C15:1)-2H-pyrrole C15:1 alkenyl chain Not specified Overproduced in Pseudomonas biofilms (44.6-fold); unknown bioactivity Microbial biosynthesis
5-Benzyl-3,4-dihydro-2H-pyrrole Benzyl C₁₁H₁₃N Used in spirocyclic compound synthesis; melting point ~120–122°C Reduction of pyrrole derivatives
Target: 5-(5-Hexenyl)-3,4-dihydro-2H-pyrrole 5-Hexenyl C₁₀H₁₅N Inferred: Moderate lipophilicity; potential for polymerization or crosslinking Likely via alkylation of pyrroline core N/A

Key Observations :

  • Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., 4-methoxyphenyl) enhance rigidity and electronic conjugation, favoring crystallinity (e.g., melting points >140°C in ). Aliphatic chains (e.g., hexenyl) likely reduce melting points and increase solubility in nonpolar solvents.
  • Biological Relevance : Methylfuryl and alkenyl-substituted analogs are linked to microbial metabolism (), suggesting the target compound may also participate in biofilm-associated processes.
Physicochemical and Functional Properties
  • Melting Points : Aryl derivatives exhibit higher melting points (e.g., 247–258°C for 15k and 15l in ) compared to aliphatic analogs (e.g., 119–122°C for 15a). The hexenyl substituent may lower this range further.
  • Reactivity : The terminal double bond in 5-hexenyl groups offers sites for addition reactions (e.g., epoxidation) or polymerization, unlike saturated chains or aromatic rings.
  • Biological Activity : While methylfuryl analogs lack documented bioactivity (), ester-functionalized pyrrolines () are explored as glycine-NMDA receptor antagonists .

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